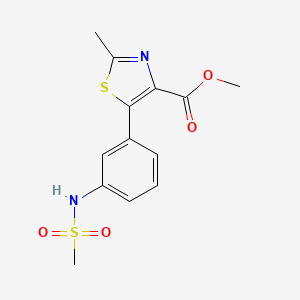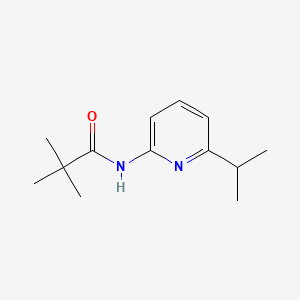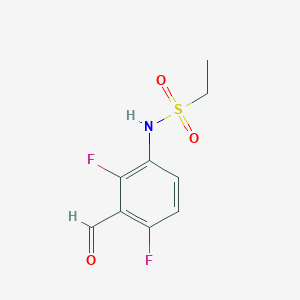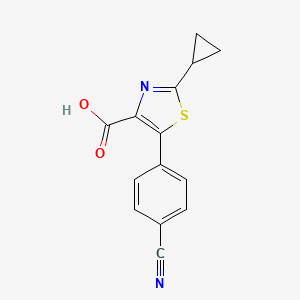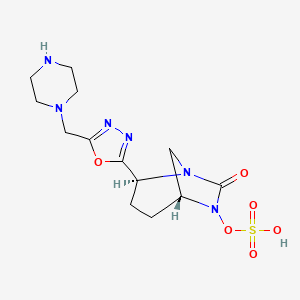
Antibacterial agent 52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 52 is a compound known for its potent antibacterial properties. It has been extensively studied for its ability to combat various bacterial infections, particularly those caused by drug-resistant bacteria. This compound is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 52 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and various metal catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures are also crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antibacterial agent 52 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
Applications De Recherche Scientifique
Antibacterial agent 52 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in research on bacterial physiology and the development of new antibacterial therapies.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and other applications.
Mécanisme D'action
The mechanism of action of antibacterial agent 52 involves targeting specific bacterial processes to inhibit growth or kill bacteria. It typically binds to bacterial enzymes or proteins, disrupting essential cellular functions such as DNA replication, protein synthesis, or cell wall synthesis. This leads to the death of the bacterial cell or inhibition of its growth.
Comparaison Avec Des Composés Similaires
Antibacterial agent 52 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Inhibits DNA replication by targeting bacterial DNA gyrase.
This compound stands out due to its effectiveness against drug-resistant bacteria and its unique mode of action, making it a valuable addition to the arsenal of antibacterial agents.
Propriétés
Formule moléculaire |
C13H20N6O6S |
|---|---|
Poids moléculaire |
388.40 g/mol |
Nom IUPAC |
[(2S,5R)-7-oxo-2-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1 |
Clé InChI |
XYMPZQHEDYODFR-ZJUUUORDSA-N |
SMILES isomérique |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
SMILES canonique |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)


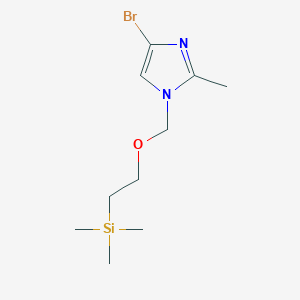

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
